6-Ethynylfuro[3,2-b]pyridine
Overview
Description
6-Ethynylfuro[3,2-b]pyridine is a useful research compound. Its molecular formula is C9H5NO and its molecular weight is 143.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard.The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Crystal Structure and Quantum Chemical Calculations
6-Ethynylfuro[3,2-b]pyridine's derivatives have been studied for their crystal structures and semi-empirical quantum chemical calculations. Research on fused pyridine derivatives like Ethyl 3-amino-6-phenyl-4-tolylfuro[2,3-b]pyridine has involved optimizing crystal structures using methods such as MOPAC2009. This includes analyzing conformational discrepancies and crystal packing effects, as well as understanding intramolecular charge transfer interactions and p-electron delocalization in the phenyl rings of these structures (Jotani, 2015).
Novel Synthesis Methods
Researchers have developed novel synthesis methods for related compounds. For instance, dihydropyrindines and tetrahydroquinolines, which are pyridine derivatives, can be synthesized through a one-pot process. This is significant as pyridine is a vital structural unit in many natural compounds and pharmaceuticals (Yehia et al., 2002).
Synthesis of Anticancer Agents
In the context of anticancer research, derivatives of this compound have been synthesized and tested. For example, 1,2-dihydropyrido[3,4-b]pyrazines have shown significant antitumor activity in mice. This highlights the potential of these compounds in developing new anticancer drugs (Temple et al., 1987).
Fluorescence Studies for Antitumor Applications
The photophysical properties of 6-(hetero)arylthieno[3,2-b]pyridine derivatives, which are related to this compound, have been studied for potential antitumor applications. These studies include examining their absorption and fluorescence properties in different solvents and their behavior in nanoliposomes, which could have implications for drug delivery in cancer treatment (Carvalho et al., 2013).
Synthesis of Potent Inhibitors
2,3-Diarylfuro[2,3-b]pyridine-4-amines, related to this compound, have been discovered as potent and selective inhibitors of Lck, an enzyme involved in signal transduction in T cells. This discovery is crucial for developing new drugs targeting immune responses (Martin et al., 2007).
Properties
IUPAC Name |
6-ethynylfuro[3,2-b]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5NO/c1-2-7-5-9-8(10-6-7)3-4-11-9/h1,3-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUJFZXIEHAJRBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC2=C(C=CO2)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30674112 | |
Record name | 6-Ethynylfuro[3,2-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30674112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1203499-35-7 | |
Record name | 6-Ethynylfuro[3,2-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30674112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1203499-35-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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